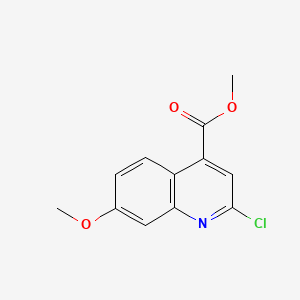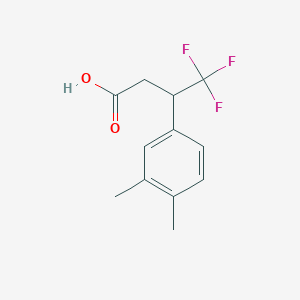
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid: is an organic compound characterized by the presence of a trifluorobutanoic acid moiety attached to a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 3,4-dimethylphenyl derivatives with trifluorobutanoic acid precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylphenylacetic acid: Similar in structure but lacks the trifluorobutanoic acid moiety.
4,4,4-Trifluorobutanoic acid: Contains the trifluorobutanoic acid moiety but lacks the dimethylphenyl group.
Uniqueness
3-(3,4-Dimethylphenyl)-4,4,4-trifluorobutanoic acid is unique due to the combination of the trifluorobutanoic acid moiety and the dimethylphenyl group
Eigenschaften
Molekularformel |
C12H13F3O2 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
3-(3,4-dimethylphenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C12H13F3O2/c1-7-3-4-9(5-8(7)2)10(6-11(16)17)12(13,14)15/h3-5,10H,6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
UZCAOBAHAUBSPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


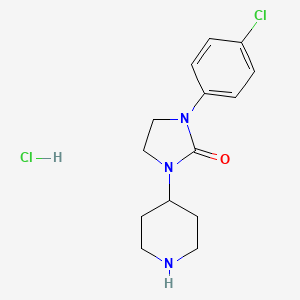
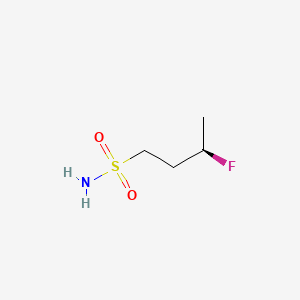
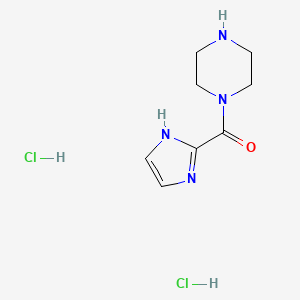
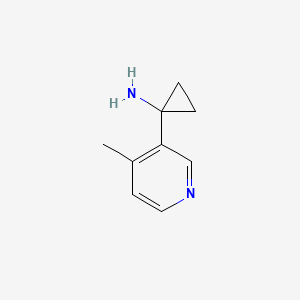
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
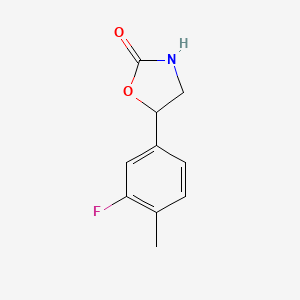

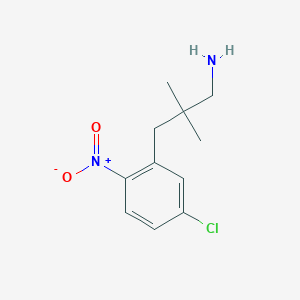
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)

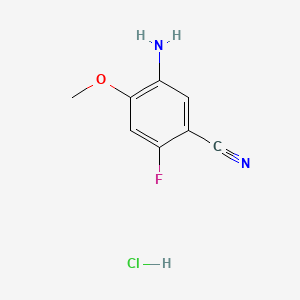

![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
